molecular formula C32H33NO4 B3018425 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone CAS No. 680605-36-1

1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B3018425
CAS RN: 680605-36-1
M. Wt: 495.619
InChI Key: NFXBJWXTHWZQCG-UHFFFAOYSA-N
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Description

1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C32H33NO4 and its molecular weight is 495.619. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into similar compounds often focuses on their synthesis and structural analysis, which is crucial for understanding their chemical properties and potential applications. For example, studies have reported on the synthesis of novel derivatives of heteroannulated chromones and their detailed structural analysis using Density Functional Theory (DFT) calculations and spectral data analysis (Halim & Ibrahim, 2017). These studies contribute to the chemical knowledge base, enabling the design of molecules with desired properties for various applications.

Potential Therapeutic Applications

Several studies have synthesized and analyzed compounds with structures similar to the one for potential therapeutic applications. For example, the synthesis of acronycine analogues and their cytotoxic activity against murine leukemia cells in vitro highlights the potential of such compounds in cancer research and treatment (Bongui et al., 2005). These findings are crucial for drug discovery and development, particularly in the search for new anticancer agents.

Material Science and Photophysical Properties

Compounds with naphthalene derivatives and complex molecular structures are also studied for their applications in material science, specifically their photophysical properties. Research into dihydroquinazolinone derivatives, for example, has focused on their synthesis, characterization, and the study of their photophysical properties, demonstrating significant changes depending on solvent polarity, which is relevant for the development of materials with specific optical properties (Pannipara et al., 2017).

properties

IUPAC Name

1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO4/c1-21-14-22(2)16-26(15-21)37-20-29-28-19-31(36-4)30(35-3)17-25(28)12-13-33(29)32(34)18-24-10-7-9-23-8-5-6-11-27(23)24/h5-11,14-17,19,29H,12-13,18,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXBJWXTHWZQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CC5=CC=CC=C54)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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